molecular formula C8H6BrFO3 B6156725 2-(3-bromo-4-fluorophenyl)-2-hydroxyacetic acid CAS No. 1214383-83-1

2-(3-bromo-4-fluorophenyl)-2-hydroxyacetic acid

Cat. No.: B6156725
CAS No.: 1214383-83-1
M. Wt: 249
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-fluorophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of both bromine and fluorine atoms on a phenyl ring, along with a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-4-fluorophenylacetonitrile with a suitable hydrolyzing agent to yield the desired hydroxyacetic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by hydrolysis under controlled conditions. The use of efficient catalysts and optimized reaction parameters is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(3-bromo-4-fluorophenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)-2-hydroxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins, potentially leading to modulation of biological pathways. The hydroxyacetic acid moiety may also play a role in its activity by interacting with enzymes or receptors involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-4-fluorophenyl)-2-hydroxyacetic acid is unique due to the combination of bromine and fluorine atoms on the phenyl ring, along with the hydroxyacetic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1214383-83-1

Molecular Formula

C8H6BrFO3

Molecular Weight

249

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.